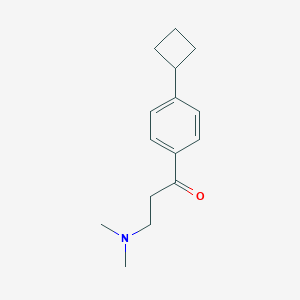

1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one

説明

Historical Context and Discovery Timeline

The historical development of this compound reflects the broader evolution of synthetic organic chemistry and the systematic exploration of substituted aromatic ketones. While specific discovery dates for this exact compound are not extensively documented in the available literature, its development can be understood within the context of related chemical research spanning several decades. The compound's Chemical Abstracts Service registry number 1774520-57-8 provides a unique identifier that places its formal recognition within the modern chemical literature database system.

The structural components of this molecule have roots in earlier chemical research involving both cyclobutyl-substituted aromatics and dimethylamino ketones. The cyclobutyl group represents a four-membered carbocyclic ring that has been of interest to chemists since the early twentieth century due to its ring strain and unique reactivity patterns. Similarly, dimethylamino-substituted ketones have been studied extensively as synthetic intermediates and pharmaceutical precursors, with notable examples including related compounds in the phenylpropanone family that have been investigated for various biological activities.

The specific combination of these structural elements in this compound represents a more recent development in targeted molecular design. The compound appears in modern chemical databases with a MDL number MFCD30498024, indicating its inclusion in contemporary chemical information systems. This suggests that systematic synthesis and characterization of this specific molecule occurred within the framework of modern combinatorial chemistry and high-throughput synthetic approaches that became prominent in the late twentieth and early twenty-first centuries.

Research into related compounds provides additional context for understanding the development timeline of this molecule. Studies of similar aromatic ketones with dimethylamino substituents have demonstrated various synthetic approaches, including reduction reactions of corresponding nitro compounds and direct alkylation strategies. These methodological developments likely provided the foundation for the specific synthetic routes used to prepare this compound.

Significance in Modern Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its unique structural features and potential applications in multiple areas of chemical investigation. The compound serves as an important model system for studying the effects of cycloalkyl substitution on aromatic systems, particularly regarding how the strained four-membered cyclobutyl ring influences the electronic properties and reactivity of the attached phenyl group. This structural motif provides valuable insights into structure-activity relationships that are crucial for designing new compounds with specific properties.

Modern pharmaceutical research has shown increasing interest in cyclobutyl-substituted aromatics due to their potential biological activities and their ability to serve as bioisosteres for other functional groups. The presence of the dimethylamino group in this compound adds another dimension to its research significance, as tertiary amines are common features in bioactive molecules and can undergo various chemical transformations to generate diverse molecular libraries. This combination of structural elements makes the compound particularly valuable for medicinal chemistry research and drug discovery programs.

The compound's role in multicomponent reaction chemistry represents another area of significant research interest. Related studies have demonstrated that compounds containing both aromatic ketone and amine functionalities can participate in complex cascade reactions, including Strecker reactions and other multicomponent transformations that are valuable for generating molecular complexity. The specific substitution pattern in this compound positions it as a potential participant in such reactions, contributing to the development of new synthetic methodologies.

Transition metal-mediated synthesis represents a crucial area where this compound and its structural analogs have shown promise. Research has demonstrated that aromatic ketones with appropriate substitution patterns can undergo various metal-catalyzed transformations, including cycloisomerization reactions and coupling processes. The cyclobutyl substituent may provide unique steric and electronic effects that influence the selectivity and efficiency of such transformations, making this compound valuable for developing new catalytic methodologies.

Table 1: Key Molecular Properties of this compound

The compound's significance extends to its potential applications in materials science and supramolecular chemistry. The combination of aromatic and aliphatic components, along with the hydrogen bond accepting capability of the carbonyl group and the hydrogen bond donating potential of the amine nitrogen, creates opportunities for designing self-assembling systems and functional materials. Research into related compounds has shown that such structural features can lead to interesting solid-state packing arrangements and intermolecular interactions that are relevant for crystal engineering and materials design.

Current availability of this compound from multiple specialized chemical suppliers indicates established synthetic routes and growing research demand. The compound is offered by various vendors with consistent purity specifications and molecular weight data, suggesting reliable preparation methods and quality control procedures. This commercial availability facilitates broader research applications and enables systematic studies of its chemical and physical properties.

特性

IUPAC Name |

1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-16(2)11-10-15(17)14-8-6-13(7-9-14)12-4-3-5-12/h6-9,12H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYVSGBPUJGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Structure and Composition

- Chemical Formula : C16H23NO

- Molecular Weight : 247.37 g/mol

- CAS Number : Not specified in the sources.

Structural Characteristics

The compound features a cyclobutyl group attached to a phenyl ring, along with a dimethylamino group. This unique structure contributes to its interaction with various biological targets.

This compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems. It is believed to influence the dopaminergic and glutamatergic pathways, which are crucial in the treatment of central nervous system disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound may enhance dopaminergic activity, potentially benefiting conditions such as schizophrenia and depression.

- Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are essential for neuronal signaling and plasticity .

Pharmacological Applications

The compound has been investigated for various therapeutic applications:

- Central Nervous System Disorders : Potential use in treating schizophrenia, anxiety, and cognitive impairments by modulating neurotransmitter levels.

- Neuroprotective Effects : Inhibition of PDE2 has been linked to neuroprotection and improved cognitive function .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Schizophrenia Treatment : A study demonstrated that PDE inhibitors could significantly reduce psychotic symptoms in patients with schizophrenia .

- Cognitive Enhancement : Research indicated that compounds affecting cAMP levels could improve memory and learning in animal models .

Data Table: Biological Activity Summary

類似化合物との比較

Aromatic Ring Modifications

- Chlorophenyl Derivatives: 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride (): The electron-withdrawing chlorine substituent enhances polarity and may improve binding to hydrophobic pockets in biological targets. This compound has a melting point of 172–174°C and was synthesized via a Mannich-type reaction followed by imidazole substitution .

- Heterocyclic Analogues: 1-(Benzofuran-5-yl)-3-(dimethylamino)propan-1-one (D-5) (): The benzofuran moiety provides a rigid, oxygen-containing heterocycle, enhancing π-π stacking interactions. Synthesized via palladium-catalyzed coupling, this compound showed relevance in antitubercular drug development . 1-(Pyridin-3-yl)-3-(dimethylamino)propan-1-one (): Pyridine derivatives exhibit basicity and hydrogen-bonding capabilities, influencing pharmacokinetic properties. For example, 3-(Dimethylamino)-1-(6-methoxypyridin-3-yl)propan-1-one demonstrated high yields (83%) in synthesis .

Functional Group Variations

- Ferrocene-Containing Analogues: 1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one (): Incorporation of a ferrocene motif and methyl sulfonyl group enhances redox activity and COX-2 inhibition. This compound exhibited dual cytotoxicity and enzyme inhibitory effects .

Anticancer and Cytotoxic Effects

- The ferrocene-containing analogue () showed potent cytotoxicity, likely due to ROS generation from the ferrocene moiety. In contrast, benzofuran derivatives () prioritized antitubercular activity over cytotoxicity .

- Implications for Target Compound : The cyclobutyl group’s strain energy might disrupt cellular membranes or protein folding, but specific cytotoxic data are needed.

Enzyme Inhibition

- COX-2 Inhibition: The methyl sulfonyl group in ’s compound contributed to COX-2 selectivity.

- Antitubercular Activity : Pyridyl and benzofuran derivatives () were optimized for mycobacterial ATP synthase inhibition. The cyclobutylphenyl group’s hydrophobicity could enhance penetration into lipid-rich bacterial membranes .

Physicochemical Properties

- Solubility : The cyclobutyl group’s hydrophobicity likely reduces aqueous solubility compared to pyridyl or chlorophenyl analogues.

準備方法

Starting Material Preparation

The 4-cyclobutylphenyl moiety can be prepared by a double Grignard reaction starting from 5-cyanophthalide or related aromatic precursors, allowing the introduction of bulky cyclobutyl groups on the phenyl ring. This method provides a diol intermediate which can be further manipulated chemically.

Alternatively, halogenated phenyl derivatives (e.g., 4-bromophenyl) can be converted to cyclobutyl-substituted phenyl compounds via Suzuki coupling or halogen exchange reactions under elevated temperatures (e.g., 150 °C with CuI and KI).

Formation of the Propanone Chain

The propanone side chain is introduced by converting the aromatic intermediate to its corresponding carboxylic acid derivative under reflux in hydrochloric acid, followed by esterification in methanol using sulfuric acid as a catalyst.

Oxidation of the intermediate with an aluminum-nickel catalyst in formic acid yields key ketone intermediates necessary for further functionalization.

Reduction steps using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) convert ketones to alcohols or other reduced forms, facilitating subsequent functional group transformations.

Introduction of the Dimethylamino Group

Reductive amination is a common method to install the dimethylamino substituent on the propanone chain. This involves reacting the ketone intermediate with dimethylamine or formaldehyde and dimethylamine under reductive conditions using sodium triacetoxyborohydride (Na(OAc)3BH) or sodium borohydride (NaBH4) in methanol.

For example, compound analogues were synthesized by treating ketone intermediates with formaldehyde and Na(OAc)3BH to yield tertiary amines, including the dimethylamino group.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Double Grignard reaction | Starting from 5-cyanophthalide, Grignard reagents | Cyclobutyl-substituted phenyl diol intermediate |

| 2 | Esterification | Reflux in HCl, then MeOH with H2SO4 | Methyl ester of carboxylic acid derivative |

| 3 | Oxidation | Aluminum-nickel catalyst, formic acid | Ketone intermediate |

| 4 | Reduction | LiAlH4 in THF | Alcohol intermediate |

| 5 | Reductive amination | Dimethylamine, formaldehyde, Na(OAc)3BH or NaBH4 | 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one |

Research Findings and Notes

The synthetic routes have been optimized to tolerate bulky substituents on the phenyl ring, such as the cyclobutyl group, without compromising the overall yield or purity of the final compound.

Reductive amination conditions were carefully chosen to avoid over-reduction or side reactions, with sodium triacetoxyborohydride proving effective for selective tertiary amine formation.

Variations in the position and nature of substituents on the phenyl ring have been explored to study their effects on binding affinity and biological activity, indicating the robustness of the synthetic approach to accommodate diverse analogues.

Scale-up of intermediate syntheses has been reported, with quantities prepared ranging from grams to tens of grams, demonstrating the feasibility of these methods for preparative purposes.

Summary Table of Key Intermediates and Reagents

| Compound Code | Description | Key Reagents/Conditions | Yield/Scale |

|---|---|---|---|

| 1 | Starting phenyl compound | Commercial or synthesized via Grignard | Variable |

| 4 | Ketone intermediate | Oxidation with Al-Ni catalyst in formic acid | Moderate to high |

| 5 | Reduced alcohol intermediate | LiAlH4 in THF | High |

| 6-10 | Aminated derivatives | Na(OAc)3BH, secondary amines | Moderate |

| 11-15 | Extended aryl ring systems via reductive amination | NaBH4 in MeOH | Moderate |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of dimethylamino-propanone derivatives often involves multi-step reactions. For example:

- Enaminone Intermediate Route : A similar compound, 1-(4-(dimethylamino)phenyl)propan-1-one, was synthesized via condensation of 1-(4-(dimethylamino)phenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal at 363 K, followed by purification via flash column chromatography (65% yield) .

- Nucleophilic Substitution : In a related synthesis, 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride was prepared by refluxing with imidazole in water (68% yield after recrystallization) .

Q. Key Variables :

Q. How can spectroscopic and computational methods characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- Computational Analysis :

- DFT Calculations : Optimize geometry and predict electronic transitions. For example, HOMO-LUMO gaps in similar compounds range from 3.5–4.2 eV, indicating moderate reactivity .

- AIM Theory : Analyze bond critical points to confirm intramolecular interactions (e.g., hydrogen bonding in crystal structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer: Discrepancies often arise from structural nuances. For example:

- Substituent Effects : In thyroid receptor (TR) inhibitors, replacing a hexylphenyl group with cyclobutylphenyl alters steric bulk, impacting TRβ isoform selectivity .

- Assay Conditions : Variations in protein binding assays (e.g., temperature, buffer pH) may affect covalent adduct formation. Standardize protocols using controls like 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one .

Q. Case Study :

| Compound | Biological Activity | Structural Difference |

|---|---|---|

| 3-(Dimethylamino)-1-(4-hexylphenyl)propan-1-one | TRβ-selective inhibition | Linear alkyl chain |

| This compound | Hypothesized reduced selectivity | Cyclobutyl rigidity |

Q. What computational strategies predict covalent binding mechanisms between this compound and biological targets?

Methodological Answer:

- Docking Simulations : Use software like AutoDock to model interactions with catalytic cysteine residues (e.g., in kinases). Prioritize residues with nucleophilic thiol groups .

- MD Simulations : Run 100-ns trajectories to assess stability of covalent adducts. For example, 1-(3-(bromomethyl)phenyl)-3-chloropropan-1-one forms stable bonds with glutathione transferase .

- QM/MM Calculations : Quantify energy barriers for bond formation. In related compounds, activation energies for covalent inhibition range from 15–25 kcal/mol .

Q. How can researchers design experiments to study the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

-

In Vitro Assays :

-

In Vivo PK : Administer intravenously/orally to rodents. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Key parameters:

Parameter Target Range Cₘₐₓ >1 µM (therapeutic threshold) t₁/₂ >4 h (sustained action) Bioavailability >20% (oral efficacy)

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., acetone/hexane, DCM/ether). For example, 1-(4-chlorophenyl) analogs crystallize in ethyl acetate/water mixtures .

- Additives : Introduce trace acetic acid to promote hydrogen bonding. In a study, hydroxy groups in 1-(2-hydroxyphenyl)propan-1-one derivatives improved crystal lattice stability .

- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 h enhances crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。